molecular formula C28H26FN3 B1678692 R-130823 CAS No. 321344-32-5

R-130823

Cat. No.: B1678692
CAS No.: 321344-32-5
M. Wt: 423.5 g/mol
InChI Key: XLEONXLSQBBRAN-UHFFFAOYSA-N
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Description

This compound has shown significant potential in inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1beta, interleukin-6, and interleukin-8.

Preparation Methods

The synthesis of R-130823 involves multiple steps, including the formation of the pyrrole and pyridine rings, followed by the introduction of the fluorophenyl and phenylethyl groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

R-130823 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of p38alpha kinase.

    Biology: Investigated for its effects on cytokine release in immune cells.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

    Industry: Potential applications in the development of anti-inflammatory drugs.

Mechanism of Action

R-130823 exerts its effects by selectively inhibiting the p38alpha isoform of mitogen-activated protein kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in the inflammatory response. The compound effectively reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation and associated symptoms .

Comparison with Similar Compounds

R-130823 is unique in its high selectivity for p38alpha kinase. Similar compounds include:

    SB-203580: Another p38alpha inhibitor, but with different selectivity and potency.

    VX-745: A potent p38alpha inhibitor with distinct pharmacokinetic properties.

    BIRB 796: A broad-spectrum p38 inhibitor with activity against multiple isoforms.

Compared to these compounds, this compound offers a unique balance of selectivity and efficacy, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

321344-32-5

Molecular Formula

C28H26FN3

Molecular Weight

423.5 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)-4-[1-(2-phenylethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrol-3-yl]pyridine

InChI

InChI=1S/C28H26FN3/c29-25-8-6-24(7-9-25)28-27(23-10-15-30-16-11-23)26(20-31-28)22-13-18-32(19-14-22)17-12-21-4-2-1-3-5-21/h1-11,13,15-16,20,31H,12,14,17-19H2

InChI Key

XLEONXLSQBBRAN-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

Canonical SMILES

C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole
R-130823

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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